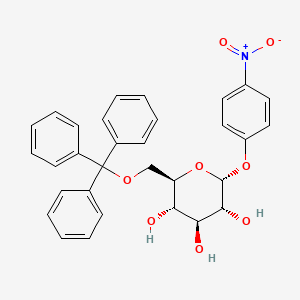

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

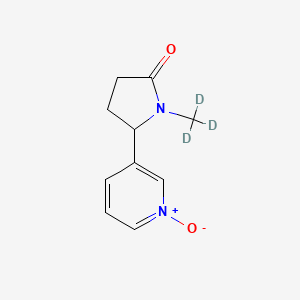

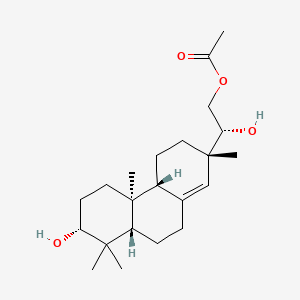

4-Nitrophenyl 6-O-Trityl-alpha-D-glucopyranoside is a chemical compound with the molecular formula C31H29NO8 . It is primarily used in the intricate research and development of pharmaceutically active compounds and disease-associated macromolecular architectures .

Molecular Structure Analysis

The molecular weight of 4-Nitrophenyl 6-O-Trityl-alpha-D-glucopyranoside is 543.56 g/mol . The compound has a complex structure with 40 heavy atoms . The IUPAC name is (2 R ,5 S )-2- (4-nitrophenoxy)-6- (trityloxymethyl)oxane-3,4,5-triol .Physical And Chemical Properties Analysis

4-Nitrophenyl 6-O-Trityl-alpha-D-glucopyranoside has several computed properties. It has a molecular weight of 543.6 g/mol, an XLogP3 of 4.2, and a topological polar surface area of 134 Ų . It also has 3 hydrogen bond donors, 8 hydrogen bond acceptors, and 8 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Chromogenic Substrate for α-D-Glucosidase Inhibitor

This compound acts as a chromogenic substrate for α-D-glucosidase inhibitor, which is used in the detection of glucansucrases and yeast α-D-glucosidase. It’s particularly useful in biochemical assays where the enzymatic cleavage of the substrate releases p-nitrophenol, which can be quantified by colorimetric detection .

Enzymatic Hydrolysis Assay

It serves as a substrate for enzymatic hydrolysis assays involving α-glucosidase. Upon hydrolysis, it produces 4-nitrophenol, which can be measured to assess enzyme activity .

Proteomics Research

The compound is utilized in proteomics research due to its specific interactions with enzymes and its role in facilitating studies on enzyme kinetics and inhibition .

Lysosomal α-Glucosidase and Maltase-Glucoamylase Substrate

It is also used as a substrate for lysosomal α-glucosidase and maltase-glucoamylase, enzymes that play critical roles in carbohydrate metabolism .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is alfa-D-glucosidase , an enzyme that plays a crucial role in the breakdown of complex carbohydrates . It also interacts with glucansucrases and yeast alfa-D-glucosidase , and serves as a substrate for lysosomal alfa-glucosidase and maltase-glucoamylase .

Mode of Action

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside acts as a chromogenic substrate for alfa-D-glucosidase . This means that it changes color when it is cleaved by the enzyme, making it useful for studying the enzyme’s activity .

Biochemical Pathways

The compound is involved in the glycosidase pathway . When cleaved by glycosidases, it is converted into a yellow-colored product . This indicates that the enzyme is active and functioning properly.

Result of Action

The cleavage of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside by glycosidases results in the production of a yellow-colored product . This color change can be used to monitor the activity of the enzymes it targets, providing valuable information about their function and potential roles in disease processes.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2/t26-,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKQPASBOHHIN-RLXMVLCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)